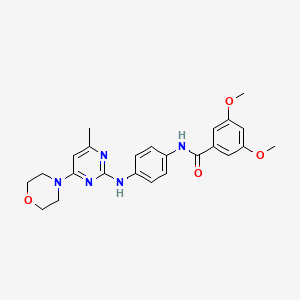![molecular formula C18H22ClN3O2 B11254960 N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide](/img/structure/B11254960.png)
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidin-4-ones. This compound is characterized by its unique structure, which includes a chloro-substituted pyrido-pyrimidine core and a cyclohexylpropanamide side chain. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the chloro and methyl substituents. The final step involves the attachment of the cyclohexylpropanamide side chain through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the pyrido-pyrimidine core.
Applications De Recherche Scientifique
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-cyclohexylpropanamide is unique due to its specific structural features, such as the chloro-substituted pyrido-pyrimidine core and the cyclohexylpropanamide side chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H22ClN3O2 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C18H22ClN3O2/c1-12-17(18(24)22-11-14(19)8-9-15(22)20-12)21-16(23)10-7-13-5-3-2-4-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,21,23) |
Clé InChI |
ULPTVZCRPOGASP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CCC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


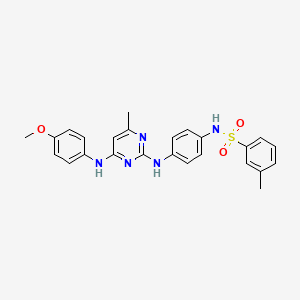
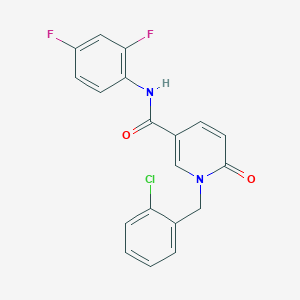
![N-(benzo[d]thiazol-2-yl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254887.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11254890.png)
![4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide](/img/structure/B11254896.png)
![Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B11254897.png)
![3-((2,5-dimethylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11254902.png)
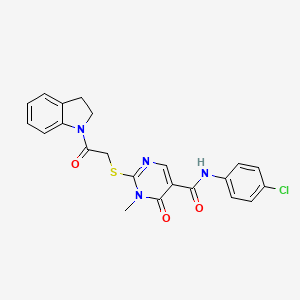
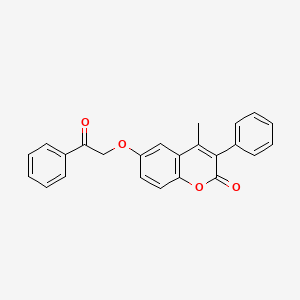
![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11254924.png)

![7-(4-bromophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11254946.png)

